N-(4-methoxyphenyl)thian-3-amine
Description
N-(4-Methoxyphenyl)thian-3-amine is a heterocyclic organic compound featuring a six-membered thiane ring (containing sulfur) with an amine group at position 3 and a 4-methoxyphenyl substituent.
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)thian-3-amine |
InChI |
InChI=1S/C12H17NOS/c1-14-12-6-4-10(5-7-12)13-11-3-2-8-15-9-11/h4-7,11,13H,2-3,8-9H2,1H3 |
InChI Key |
AIGPYPXVHWYSAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)thian-3-amine typically involves the reaction of 4-methoxyaniline with thian-3-amine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)thian-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
N-(4-methoxyphenyl)thian-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)thian-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Structural Analogs with Thian-3-amine Core
N-(4-Bromo-2-methylphenyl)thian-3-amine
- Core Structure : Thian-3-amine.
- Substituent : 4-Bromo-2-methylphenyl.
- The methyl group at position 2 introduces conformational constraints.
- Synthesis: Limited data, but halogenation strategies similar to other aryl-thianamines may apply.
N-(3-Allyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-N-(3-methylphenyl)amine
- Core Structure : Thiazole ring.
- Substituent : 4-Methoxyphenyl and allyl groups.
- The allyl group may enhance reactivity in further functionalization .
- Applications : Thiazole derivatives are explored for antimicrobial and anticancer activity.
Heterocyclic Compounds with 4-Methoxyphenyl Substitution
Piperazin-1-ium Salts (e.g., N-(4-Methoxyphenyl)piperazin-1-ium methoxybenzoate)
- Core Structure : Piperazine.
- Substituent : 4-Methoxyphenyl and benzoate anions.
- Key Differences : Piperazine’s chair conformation and ionic interactions dominate crystal packing. The methoxy group participates in hydrogen-bonded networks (N–H···O, O–H···O) .
- Structural Data : Dihedral angles between aryl rings range from 62.3° to 68.4°, influencing molecular stacking .
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide
Biological Activity
N-(4-methoxyphenyl)thian-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer therapies. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, including catalytic coupling reactions. For instance, the synthesis involves reacting 4-methoxybenzylamine with thioamide derivatives under controlled conditions to yield the desired amine product. Structural analysis typically includes NMR and mass spectrometry to confirm the identity and purity of the compound.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various human tumor cell lines. For example, a study reported that derivatives of this compound showed promising results with GI50 values ranging from 1.55 to 13.5 µM against cell lines such as A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer) . The activity was attributed to the structural properties of the methoxy group on the phenyl ring, which enhances interaction with biological targets.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 1a | A549 | 2.40 |
| 1b | KB | 1.18 |
| 1c | DU145 | 2.03 |
The mechanisms underlying the antitumor activity of this compound involve multiple pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased sub-G1 cell cycle fractions and Annexin V staining assays . This suggests that it triggers programmed cell death, which is critical for eliminating cancer cells.
- Inhibition of Drug Resistance : Notably, compounds similar to this compound have demonstrated the ability to overcome drug resistance mechanisms in tumor cells, particularly those overexpressing P-glycoprotein . This characteristic is vital for enhancing therapeutic efficacy against resistant tumors.
- Targeting Kinase Pathways : Some studies suggest that this compound may inhibit specific protein kinases associated with tumor growth and survival, such as Kit protein kinases involved in various cancers . This inhibition could disrupt signaling pathways essential for cancer cell proliferation.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- In a study involving A549 lung cancer cells, treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. Flow cytometry analysis revealed a marked increase in apoptotic cells post-treatment.
- Another investigation into its effects on prostate cancer cells demonstrated that this compound not only reduced cell viability but also altered gene expression profiles associated with apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
